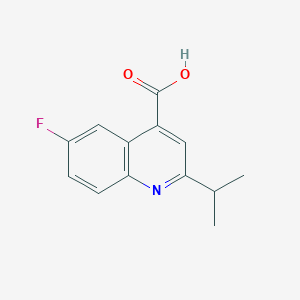
6-Fluoro-2-isopropylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 6-Fluoro-2-isopropylquinoline-4-carboxylic acid is1S/C13H12FNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
6-Fluoro-2-isopropylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. One study detailed the synthesis and evaluation of tetracyclic fluoroquinolones, highlighting their potential as antibacterial and anticancer agents. These compounds showed promising activity against DNA gyrase and topoisomerase IV, important for antibacterial action, and exhibited growth inhibition against MCF-7 breast tumor and A549 non-small cell lung cancer cells without cytotoxicity toward normal human-derm fibroblasts. This indicates their potential as dual-acting chemotherapeutics for both cancer and bacterial infections (Al-Trawneh et al., 2010).
Antimycobacterial Activities
Another research focus is the development of novel fluoroquinolones with antimycobacterial activities. A variety of these compounds were synthesized and showed effectiveness against Mycobacterium tuberculosis, including multi-drug-resistant strains. One compound, in particular, demonstrated significant in vitro and in vivo activity, suggesting the therapeutic potential of fluoroquinolone derivatives in treating tuberculosis (Senthilkumar et al., 2009).
Photostability and Photochemistry
The photochemical behavior of ciprofloxacin, a closely related fluoroquinolone, in aqueous solutions was also investigated, revealing insights into its stability and reactivity under light exposure. Such studies are crucial for understanding the stability and safe use of these compounds in medical applications (Mella et al., 2001).
Fluorescence Labeling Reagents
Research into the fluorescent labeling reagents derived from fluoroquinolone structures has also been conducted. These derivatives show strong fluorescence and stability in a wide pH range, making them useful for biomedical analysis and as molecular probes for detecting various biological targets (Hirano et al., 2004).
Synthesis and Antimicrobial Study
The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have been explored, revealing compounds with significant antibacterial and antifungal activities. Such studies contribute to the development of new therapeutic agents against resistant microbial strains (Patel & Patel, 2010).
Propriétés
IUPAC Name |
6-fluoro-2-propan-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVMVCNKBCCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

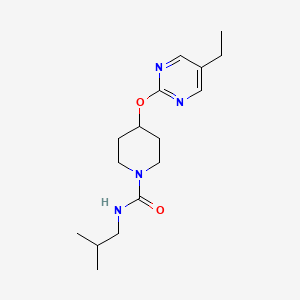
![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)
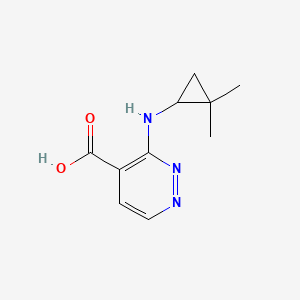
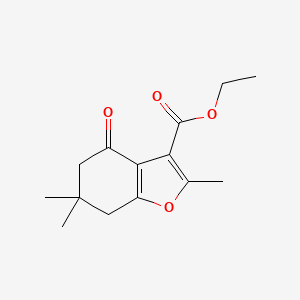
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)

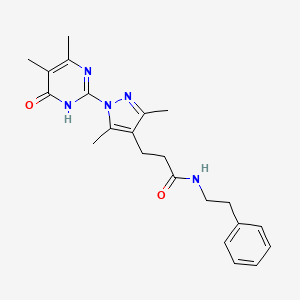
![Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B2626794.png)

amine hydrochloride](/img/structure/B2626797.png)
